8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Generic coumarin-3-carboxylic acids lack the 8-methoxy substitution required for selective tumor-associated CA inhibition, leading to off-target CA II effects. This compound (CAS 2555-20-6) directly addresses that gap: • CA IX Ki=7.4 nM, CA XIV Ki=1.0 nM - nanomolar potency against tumor isoforms • 3× selectivity over CA II (Ki=30.1 nM) to minimize diuretic side effects • 3-COOH handle for direct esterification/amide coupling without pre-functionalization • Established negative baseline (MCF-7 IC50 >100 µM) for SAR bromination studies

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
CAS No. 2555-20-6
Cat. No. B187457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
CAS2555-20-6
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13)
InChIKeySFAPWVZFUHJZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxycoumarin-3-carboxylic Acid Overview


8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6), also known as 8-methoxycoumarin-3-carboxylic acid, is a synthetic coumarin derivative belonging to the polycyclic aromatic 1-benzopyran-2-one class [1]. Characterized by a methoxy substituent at the 8-position and a carboxylic acid group at the 3-position, this compound (molecular formula C₁₁H₈O₅, MW 220.18 g/mol) serves as a key precursor for diverse hybrid molecules and is a research focus for its enzyme inhibition profiles [2][3].

8-Methoxycoumarin-3-carboxylic Acid Specificity


Procurement based solely on the 'coumarin-3-carboxylic acid' parent class is insufficient because the 8-methoxy substituent on the benzopyranone core dramatically alters the enzyme inhibition potency and isoform selectivity profile. Data from carbonic anhydrase inhibition assays demonstrate that the unsubstituted coumarin or alternative alkoxy variants do not exhibit the same nanomolar-range Ki values against tumor-associated isoforms such as CA IX and CA XIV [1]. Consequently, substituting this specific compound with a generic coumarin-3-carboxylic acid, such as the 8-hydroxy or unsubstituted analog, risks the loss of targeted biological activity that is precisely inherent to its unique substitution pattern [2].

Quantitative Evidence: 8-Methoxycoumarin-3-carboxylic Acid


CA IX Inhibition Potency

In a head-to-head panel evaluating coumarin natural products against human carbonic anhydrase isozymes, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid demonstrated a Ki of 7.4 nM against the tumor-associated isoform CA IX. This potency is markedly superior to the unsubstituted coumarin, which did not show significant inhibition at physiologically relevant concentrations, and to 6,7,8-trimethoxycoumarin, which exhibited a Ki of 9280 nM against CA VII [1][2].

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

CA Isoform Selectivity Profile

Unlike sulfonamide-based CA inhibitors, which often exhibit pan-CA inhibition or a narrow selectivity window, the target compound shows a broad yet differential inhibition profile across multiple CA isoforms. BRENDA enzyme data reports Ki values spanning 0.001 µM (CA XIV) to 0.0301 µM (CA II), a 30-fold range that indicates measurable selectivity [1]. This contrasts with benchmark sulfonamides like acetazolamide, which typically shows Ki values <10 nM across most isoforms with a flatter selectivity profile [2].

Carbonic Anhydrase Profiling Polypharmacology Enzyme Inhibitor Selectivity

Ester and Amide Derivatization Reactivity

The 3-carboxylic acid group enables straightforward derivatization that is not possible with simple 8-methoxycoumarin (lacking the carboxylate). Practical synthesis of menthyl and geranyl esters from this compound has been demonstrated, yielding products with improved organoleptic properties for tobacco applications [1][2]. Meanwhile, the analogous 8-methoxycoumarin (CAS 43081-97-6) cannot undergo such direct esterification or amidation without prior functionalization, limiting its downstream utility.

Synthetic Chemistry Prodrug Design Flavor Enhancement

MCF-7 Cytotoxicity Baseline

In a direct comparative in vitro anticancer evaluation, the target compound 8-methoxycoumarin-3-carboxylic acid (4a) was not reported to show significant cytotoxicity against MCF-7 breast cancer cells, whereas the 5-bromo derivative (5a) from the same study demonstrated an IC50 of 83.69 µM after 48-hour exposure [1]. The target compound and its azacoumarin counterpart (4b) yielded IC50 values >100 µM, classifying them as inactive in this specific model.

Anticancer Screening Breast Cancer (MCF-7) Structure-Activity Relationship

8-Methoxycoumarin-3-carboxylic Acid Applications


CA IX/XIV Probe Development

Deploy this compound as a nanomolar chemical probe for tumor-associated CA IX (Ki = 7.4 nM) and CA XIV (Ki = 1.0 nM). Its selectivity over the cytosolic isoform CA II (Ki = 30.1 nM) supports tumor-targeting studies where minimizing off-target CA II inhibition (linked to diuretic side effects) is critical [1].

Halogen-Directed Anticancer Diversification

Use as a starting scaffold in parallel medicinal chemistry campaigns. Evidence shows the non-halogenated form is inactive against MCF-7 cells (IC50 >100 µM), whereas 5-bromination delivers measurable activity (IC50 = 83.69 µM). This establishes a clear negative baseline for structure-activity relationship (SAR) expansion [2].

Ester and Amide Library Synthesis

Leverage the 3-carboxylic acid handle for direct esterification (e.g., menthyl, geranyl) or amide coupling. This avoids the pre-functionalization required for 8-methoxycoumarin, reducing synthesis steps and enabling high-throughput derivatization for flavor, fragrance, or prodrug screening [3].

CA Selectivity Profiling Assays

Utilize the compound's differential Ki profile across CA isoforms I, II, III, IV, VB, VI, VII, IX, XII, XIV (range 1–30.1 nM) as a reference inhibitor in stopped-flow CO₂ hydration assays for calibrating isoform-specific enzyme inhibition panels [1].

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